molecular formula C14H9BrClN3 B3011733 N-(4-bromophenyl)-7-chloroquinazolin-4-amine CAS No. 477856-29-4

N-(4-bromophenyl)-7-chloroquinazolin-4-amine

Cat. No.: B3011733
CAS No.: 477856-29-4
M. Wt: 334.6
InChI Key: LIBHDFJWWPLMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-7-chloroquinazolin-4-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of a bromophenyl group at the nitrogen atom and a chlorine atom at the 7th position of the quinazoline ring. It has garnered interest in scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-7-chloroquinazolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chloroquinazoline and 4-bromoaniline.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Procedure: The 4-chloroquinazoline is reacted with 4-bromoaniline under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing advanced purification techniques like column chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-7-chloroquinazolin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) are used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Substitution Products: Various substituted quinazolines depending on the substituent introduced.

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Dihydroquinazolines.

Scientific Research Applications

N-(4-bromophenyl)-7-chloroquinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-7-chloroquinazolin-4-amine involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-7-chloroquinazolin-4-amine is unique due to its specific quinazoline structure, which imparts distinct biological activities and makes it a valuable compound for research in various fields.

Properties

IUPAC Name

N-(4-bromophenyl)-7-chloroquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClN3/c15-9-1-4-11(5-2-9)19-14-12-6-3-10(16)7-13(12)17-8-18-14/h1-8H,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBHDFJWWPLMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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